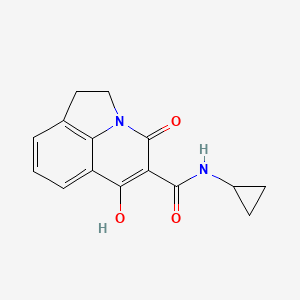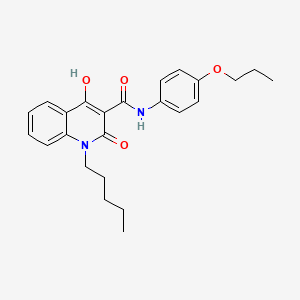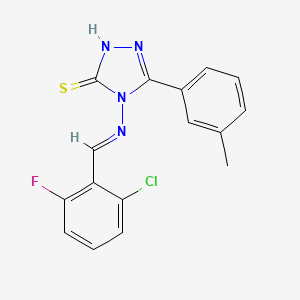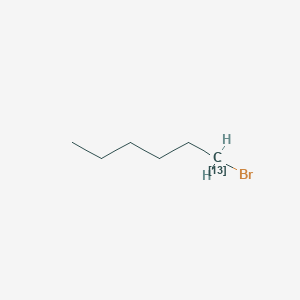
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C3D5Cl2OH+POCl3→C9D15Cl6O4P+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions
Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.
Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.
Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.
Oxidation: Forms various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphates with different functional groups.
科学研究应用
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:
Environmental Studies: To trace the environmental fate and transport of flame retardants.
Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.
Material Science: To investigate the flame-retardant properties of materials treated with the compound.
作用机制
The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.
相似化合物的比较
Similar Compounds
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1-chloro-2-propyl) Phosphate
Comparison
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.
属性
分子式 |
C9H15Cl6O4P |
|---|---|
分子量 |
446.0 g/mol |
IUPAC 名称 |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI 键 |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
规范 SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)
